![molecular formula C12H9BrN4 B2391880 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 860610-14-6](/img/structure/B2391880.png)
3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
“3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed in several studies .Scientific Research Applications
3-Br-2-Me-7-Pyr-PzP has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various heterocyclic compounds, such as thieno[2,3-d]pyrimidines and thieno[3,4-d]pyrimidines. It has also been used as a ligand for the coordination of transition metals, such as copper, nickel, and cobalt, to form complexes with potential biomedical applications. In addition, 3-Br-2-Me-7-Pyr-PzP has been used as a starting material for the synthesis of a variety of other organic compounds with potential biological activity.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, the proliferation of cancer cells is hindered .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle control pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds . These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . This leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Action Environment
It’s worth noting that the properties and stability of similar compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g . This suggests that these compounds may have good stability and efficacy in various environments .
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Br-2-Me-7-Pyr-PzP in laboratory experiments is its availability. The compound is commercially available and can be easily synthesized in the laboratory. In addition, 3-Br-2-Me-7-Pyr-PzP is relatively inexpensive and can be stored for long periods of time without degradation.
The main limitation of using 3-Br-2-Me-7-Pyr-PzP in laboratory experiments is its toxicity. The compound is toxic and should be handled with care. In addition, the compound has not been extensively studied and its effects on humans are not yet known.
Future Directions
Given the wide range of potential applications of 3-Br-2-Me-7-Pyr-PzP, there are numerous future directions for research. These include further investigation into the biochemical and physiological effects of the compound, as well as research into its potential therapeutic applications. In addition, further research into the synthesis and purification of 3-Br-2-Me-7-Pyr-PzP is needed to optimize the process and make it more cost-effective. Finally, research into the mechanism of action of 3-Br-2-Me-7-Pyr-PzP is needed to better understand its effects on the body.
Synthesis Methods
3-Br-2-Me-7-Pyr-PzP can be synthesized via a three-step process. In the first step, 2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine (2-Me-7-Pyr-PzP) is synthesized by condensation of 2-amino-7-chloro-4-methylpyridine with ethyl acetoacetate in the presence of sodium hydroxide. In the second step, 2-Me-7-Pyr-PzP is converted to 3-bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine (3-Br-2-Me-7-Pyr-PzP) by treatment with N-bromosuccinimide in the presence of triethylamine. In the third step, 3-Br-2-Me-7-Pyr-PzP is purified by recrystallization from ethanol.
Biochemical Analysis
Biochemical Properties
For instance, some derivatives have been found to inhibit CDK2, a protein kinase crucial for cell proliferation .
Cellular Effects
Some pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against various cell lines . They have been found to inhibit the growth of certain cell lines, including MCF-7 and HCT-116 .
Molecular Mechanism
Some pyrazolo[1,5-a]pyrimidines have been found to inhibit CDK2, a cyclin-dependent kinase crucial for cell proliferation . This inhibition could be due to the compound’s interaction with the ATP adenine region of the enzyme .
Temporal Effects in Laboratory Settings
Pyrazolo[1,5-a]pyrimidines have been found to exhibit stable and tunable photophysical properties, suggesting potential stability over time .
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidines are known to interact with various enzymes and proteins, suggesting potential involvement in various metabolic pathways .
properties
IUPAC Name |
3-bromo-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c1-8-11(13)12-15-7-5-10(17(12)16-8)9-4-2-3-6-14-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXMBYLYOGLAGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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